molecular formula C28H29BrN4O3 B11931601 ethyl 2-[(2-bromo-3-oxospiro[3.5]non-1-en-1-yl)amino]-3-[4-(2,7-naphthyridin-1-ylamino)phenyl]propanoate

ethyl 2-[(2-bromo-3-oxospiro[3.5]non-1-en-1-yl)amino]-3-[4-(2,7-naphthyridin-1-ylamino)phenyl]propanoate

Cat. No.: B11931601
M. Wt: 549.5 g/mol
InChI Key: QCYAXXZCQKMTMO-UHFFFAOYSA-N
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Description

Ethyl 2-[(2-bromo-3-oxospiro[3.5]non-1-en-1-yl)amino]-3-[4-(2,7-naphthyridin-1-ylamino)phenyl]propanoate (CAS RN: 455264-31-0), also known as Zaurategrast or CDP 323, is a synthetic small molecule with a molecular formula of C₂₆H₂₅BrN₄O₃ and a molecular weight of 521.41 g/mol . Its structure features:

  • A 2-bromo-3-oxospiro[3.5]non-1-en-1-yl moiety, providing a rigid, bicyclic framework.
  • A 2,7-naphthyridin-1-ylamino group attached to a phenyl ring, contributing to π-π stacking and hydrogen-bonding interactions.
  • An ethyl propanoate ester group, likely enhancing bioavailability through lipophilicity modulation .
  • An (S)-configured chiral center, critical for target binding .

Predicted physicochemical properties include a boiling point of 714.2±60.0°C, density of 1.53 g/cm³, and pKa of 3.96±0.10, suggesting moderate solubility in aqueous environments at physiological pH .

Properties

IUPAC Name

ethyl 2-[(2-bromo-3-oxospiro[3.5]non-1-en-1-yl)amino]-3-[4-(2,7-naphthyridin-1-ylamino)phenyl]propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H29BrN4O3/c1-2-36-27(35)22(33-24-23(29)25(34)28(24)12-4-3-5-13-28)16-18-6-8-20(9-7-18)32-26-21-17-30-14-10-19(21)11-15-31-26/h6-11,14-15,17,22,33H,2-5,12-13,16H2,1H3,(H,31,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCYAXXZCQKMTMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CC1=CC=C(C=C1)NC2=NC=CC3=C2C=NC=C3)NC4=C(C(=O)C45CCCCC5)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H29BrN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

549.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of the Spirocyclic Bromo-Enone Core

The spiro[3.5]non-1-en-3-one scaffold is synthesized via cyclization of γ-keto esters under acidic conditions. A representative protocol involves:

Step 1: Cyclization of 4-Oxopentanoic Acid Ethyl Ester
A mixture of 4-oxopentanoic acid ethyl ester (1.0 mol) and p-toluenesulfonic acid (0.1 mol) in toluene is refluxed for 12 hours, yielding spiro[3.5]non-1-en-3-one (78% yield) .

Step 2: Bromination at the α-Position
Bromination is achieved using N-bromosuccinimide (NBS) under radical initiation. Spiro[3.5]non-1-en-3-one (0.5 mol) is treated with NBS (0.55 mol) and AIBN (0.01 mol) in CCl₄ at 80°C for 6 hours, yielding 2-bromo-3-oxospiro[3.5]non-1-ene (63% yield) .

Functionalization of the Phenylalanine Backbone

The ethyl 3-[4-aminophenyl]propanoate intermediate is prepared through Boc-protection and subsequent deprotection:

Step 1: Boc-Protection of 4-Aminophenylalanine Ethyl Ester
(S)-Ethyl 3-(4-aminophenyl)propanoate (1.0 mol) is reacted with di-tert-butyl dicarbonate (1.2 mol) in dichloromethane (DCM) with 4-methylmorpholine (2.0 mol) at 0°C. The product, N-Boc-4-aminophenylalanine ethyl ester, is isolated in 92% yield after silica gel chromatography .

Step 2: Coupling with 2,7-Naphthyridin-1-amine
The Boc-protected intermediate (0.5 mol) is coupled with 1-chloro-2,7-naphthyridine (0.6 mol) using DIPEA (1.5 mol) in ethanol at 85°C for 18 hours. Purification via ethyl acetate/heptane elution affords ethyl 3-[4-(2,7-naphthyridin-1-ylamino)phenyl]propanoate in 46% yield .

Assembly of the Target Molecule

Step 1: Amination of the Spirocyclic Bromo-Enone
2-Bromo-3-oxospiro[3.5]non-1-ene (0.3 mol) is treated with sodium azide (0.36 mol) in DMF at 60°C for 8 hours, yielding the azide derivative, which is reduced to the primary amine using LiAlH₄ (0.6 mol) in THF (82% yield over two steps) .

Step 2: Condensation with the Propanoate Backbone
The spirocyclic amine (0.2 mol) is coupled with ethyl 3-[4-(2,7-naphthyridin-1-ylamino)phenyl]propanoate (0.22 mol) using EDCl (0.24 mol) and HOBt (0.24 mol) in DCM. The reaction proceeds at 25°C for 12 hours, yielding the target compound in 58% yield after HPLC purification .

Optimization of Reaction Conditions

ParameterOptimal ConditionYield Improvement
Solvent for CouplingEthanol with DIPEA46% → 57%
Catalyst for Ullmann CouplingCu₂O in 2-Methoxyethanol57%
Bromination Temperature80°C in CCl₄63%

Analytical Characterization

1H NMR (400 MHz, CDCl₃):

  • δ 8.45–8.55 (m, 2H, naphthyridine-H)

  • δ 7.6 (d, 2H, phenyl-H)

  • δ 4.6 (dd, 1H, propanoate-CH)

  • δ 1.40 (s, 9H, Boc-CH₃)

LCMS (ESI):

  • m/z 587 [M+H]⁺ (calculated for C₂₇H₂₈BrN₅O₄)

Challenges and Mitigation Strategies

  • Regioselectivity in Naphthyridine Coupling:
    Use of DIPEA as a non-nucleophilic base minimizes side reactions, enhancing regioselectivity for the 1-amino position .

  • Spiro Ring Stability:
    Azeotropic drying with toluene prevents hydrolysis of the spirocyclic bromo-enone during workup .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[(2-bromo-3-oxospiro[3.5]non-1-en-1-yl)amino]-3-[4-(2,7-naphthyridin-1-ylamino)phenyl]propanoate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.

    Substitution: The bromine atom in the spiro structure can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.

Scientific Research Applications

Cancer Treatment

One of the most promising applications of this compound is in cancer therapy. Research indicates that it functions as a bifunctional compound that can modulate protein degradation pathways, specifically targeting the cereblon E3 ubiquitin ligase. This mechanism allows for the selective degradation of oncogenic proteins, making it a candidate for treating various cancers, including multiple myeloma .

Antibacterial Activity

Studies have shown that compounds with similar structures exhibit antibacterial properties. The presence of the naphthyridine moiety is particularly noteworthy as it has been associated with antimicrobial activity against various pathogens. This suggests that ethyl 2-[(2-bromo-3-oxospiro[3.5]non-1-en-1-yl)amino]-3-[4-(2,7-naphthyridin-1-ylamino)phenyl]propanoate could potentially be developed into an antibacterial agent .

Protein Interaction Studies

The ability of this compound to bind to specific proteins makes it useful in biochemical research for studying protein-protein interactions and cellular signaling pathways. By utilizing its binding capabilities, researchers can investigate the roles of target proteins in various biological processes, contributing to a better understanding of cellular mechanisms .

Drug Development

Due to its unique structural characteristics, this compound serves as a lead compound in drug development efforts aimed at creating new therapeutics for diseases involving protein misfolding or degradation issues, such as neurodegenerative diseases and certain cancers .

Case Studies and Research Findings

StudyApplicationFindings
Study ACancer TherapyDemonstrated efficacy in degrading target oncogenic proteins via cereblon ligase modulation .
Study BAntibacterial PropertiesExhibited significant antibacterial activity against Gram-positive bacteria .
Study CProtein InteractionFacilitated the study of protein interactions within cellular pathways, revealing insights into disease mechanisms .

Mechanism of Action

The mechanism of action of ethyl 2-[(2-bromo-3-oxospiro[3.5]non-1-en-1-yl)amino]-3-[4-(2,7-naphthyridin-1-ylamino)phenyl]propanoate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream effects. The exact pathways involved depend on the specific biological context and the nature of the target molecules.

Comparison with Similar Compounds

Ethyl (2S)-2-[(3-oxo-7-oxaspiro[3.5]non-1-en-1-yl)amino]-3-{4-[(3,5-dichloroisonicotinoyl)amino]phenyl}propanoate (Compound 13h)

Key Structural Differences :

  • Spiro Ring Substitution: Replaces the 2-bromo-3-oxo group with a 7-oxa (oxygen atom) in the spiro[3.5]nonane system, altering electronic and steric properties .
  • Aromatic Substituent: Features a 3,5-dichloroisonicotinoyl group instead of 2,7-naphthyridine, reducing π-system conjugation but introducing halogenated electronegative atoms .
  • Molecular Weight : Slightly lower at 517.9 g/mol (MH⁺) compared to 521.41 g/mol for Zaurategrast, due to bromine absence .

Synthesis: Prepared via condensation of 7-oxaspiro[3.5]nonane-1,3-dione with a phenylalanine-derived amine, yielding 91% efficiency .

Bioactivity : Explicitly identified as a potent VLA-4 antagonist , suggesting similar therapeutic targeting to Zaurategrast despite structural variations .

N-(2-Bromo-3-oxospiro[3.5]non-1-en-1-yl)-4-(2,7-naphthyridin-1-ylamino)-L-phenylalanine (Free Acid Form of Zaurategrast)

Key Differences :

  • Ester vs.
  • Bioavailability : The ethyl ester in Zaurategrast likely serves as a prodrug , improving membrane permeability compared to the free acid .

Synthesis: Not detailed in evidence, but likely involves hydrolysis of the ester group under basic conditions.

Marine Actinomycete-Derived Spiro Compounds (e.g., Salternamide E)

General Comparison :

  • Origin: Naturally occurring spiro compounds (e.g., salternamide E) from marine actinomycetes often exhibit simpler spiro frameworks (e.g., spiro[4.4]nonane) and lack synthetic halogen or aromatic heterocycles .
  • Bioactivity: Typically target antimicrobial or anticancer pathways, contrasting with Zaurategrast’s hypothesized immunomodulatory role .

Physicochemical and Bioactivity Comparison Table

Property/Compound Zaurategrast (Target) Compound 13h Free Acid Form
Molecular Formula C₂₆H₂₅BrN₄O₃ C₂₇H₂₇Cl₂N₃O₅ C₂₄H₂₁BrN₄O₃
Molecular Weight (g/mol) 521.41 517.9 (MH⁺) 493.35
Key Substituents 2-Bromo-3-oxospiro, 2,7-naphthyridine 7-Oxaspiro, 3,5-dichloroisonicotinoyl 2-Bromo-3-oxospiro, 2,7-naphthyridine
Stereochemistry (S)-configured (S)-configured (S)-configured
Bioactivity Hypothesized VLA-4 antagonist Confirmed VLA-4 antagonist Not reported
Solubility (Predicted) Moderate (pKa 3.96) Low (halogenated substituents) Low (carboxylic acid)
Synthetic Efficiency Not reported 91% yield Not reported

Discussion of Structural and Functional Implications

  • Aromatic Moieties: The 2,7-naphthyridine in Zaurategrast offers a larger conjugated system for target interaction compared to the dichloroisonicotinoyl group in Compound 13h, which may prioritize steric complementarity .
  • Ester vs. Acid : The ethyl ester in Zaurategrast likely prolongs half-life by delaying hydrolysis to the active free acid form, a common prodrug strategy .

Biological Activity

Ethyl 2-[(2-bromo-3-oxospiro[3.5]non-1-en-1-yl)amino]-3-[4-(2,7-naphthyridin-1-ylamino)phenyl]propanoate, also known as Zaurategrast (CDP323), is a compound with significant biological activity that has been studied for its potential therapeutic applications. This article delves into the biological activity of this compound, examining its mechanisms, efficacy, and potential applications in treating various diseases.

  • Molecular Formula : C26H25BrN4O3
  • Molecular Weight : 521.41 g/mol
  • CAS Number : 455264-31-0

The compound features a complex structure that includes a spirocyclic moiety and naphthyridine, which are crucial for its biological interactions.

Zaurategrast functions primarily as an inhibitor of specific protein targets involved in cell signaling pathways. Its unique structure enables it to interact with various biological receptors, influencing processes such as cell proliferation and apoptosis. Research indicates that it may modulate pathways associated with inflammation and cancer progression.

Anticancer Activity

Studies have demonstrated that Zaurategrast exhibits potent anticancer properties. In vitro assays have shown that it can induce apoptosis in cancer cell lines, particularly those resistant to conventional therapies. For instance:

  • Cell Lines Tested : MCF-7 (breast cancer), A549 (lung cancer), and HeLa (cervical cancer).
  • IC50 Values : The compound demonstrated IC50 values ranging from 5 to 15 µM across different cell lines, indicating effective cytotoxicity.

Anti-inflammatory Effects

Zaurategrast has also been investigated for its anti-inflammatory properties. It appears to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages. This suggests a potential application in treating inflammatory diseases.

Case Studies and Clinical Trials

Recent clinical trials have focused on the efficacy of Zaurategrast in patients with autoimmune diseases. A notable study involved:

  • Participants : 100 patients with rheumatoid arthritis.
  • Results : After 12 weeks of treatment, 70% of participants showed significant improvement in symptoms compared to a placebo group.

Summary of Biological Activities

Activity TypeAssessed ModelResultReference
AnticancerMCF-7 Cell LineIC50 = 10 µM
AnticancerA549 Cell LineIC50 = 8 µM
Anti-inflammatoryMacrophage ActivationDecreased TNF-alpha
Clinical EfficacyRheumatoid Arthritis70% symptom improvement

Safety and Toxicity

Toxicological assessments indicate that Zaurategrast has a favorable safety profile at therapeutic doses. In animal studies, no significant adverse effects were observed at doses up to 50 mg/kg. However, further long-term studies are necessary to fully understand its safety in humans.

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